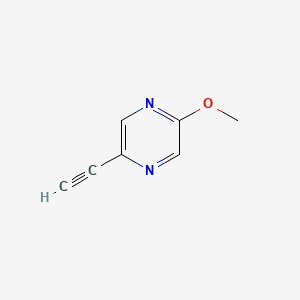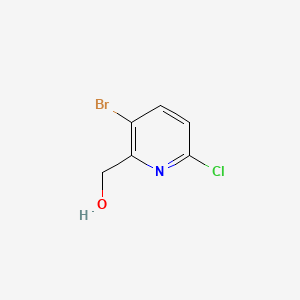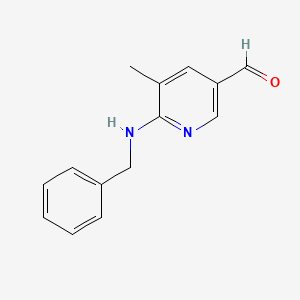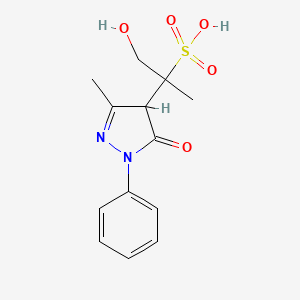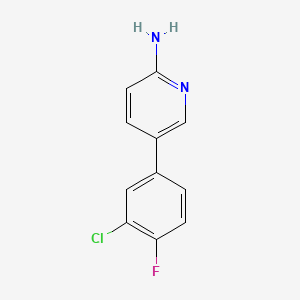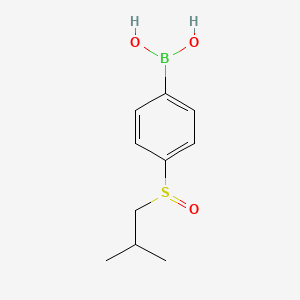
(4-(Isobutylsulfinyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “(4-(Isobutylsulfinyl)phenyl)boronic acid” consists of an isobutylsulfinyl group attached to the 4-position of a phenyl ring, which is further substituted with a boronic acid group .Physical And Chemical Properties Analysis
“(4-(Isobutylsulfinyl)phenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 226.1 . Further physical and chemical properties, such as melting point or solubility, are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Boronic acids are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
-
Sensing Applications
- Boronic acids are used in sensing applications due to their interactions with diols and strong Lewis bases .
- The methods of application vary depending on whether the sensing application is a homogeneous assay or a heterogeneous detection .
- The outcomes of these applications are typically the detection of specific substances, such as diols or strong Lewis bases .
-
Biological Labelling
-
Protein Manipulation and Modification
-
Separation Technologies
-
Development of Therapeutics
-
Material Chemistry
- Boronic acids have been used in material chemistry, including the creation of structural and functional components through constitutional dynamic chemistry .
- The methods of application involve the use of boronic acids in the synthesis of materials .
- The outcomes of these applications can include the creation of new materials with specific properties .
-
Dynamic Click Chemistry
- Boronic acids, including “(4-(Isobutylsulfinyl)phenyl)boronic acid”, can be used in dynamic click chemistry .
- The methods of application involve the use of boronic acids in reversible click reactions .
- The outcomes of these applications can include the development of new chemical compounds and materials .
-
Biomedical Devices
-
Medicinal Chemistry
-
Chemical Biology
-
Stimuli-Responsive Biological and Material Chemistry
- Boronic acids can be used in stimuli-responsive biological and material chemistry .
- The methods of application involve the use of boronic acids in the design and synthesis of stimuli-responsive materials .
- The outcomes of these applications can include the creation of new materials that respond to specific stimuli .
-
Peptide Cyclization Aimed at Therapeutics Discovery
-
Polymer Chemistry
-
Nanotechnology
-
Catalysis
-
Organic Synthesis
-
Environmental Science
-
Agriculture
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-(2-methylpropylsulfinyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3S/c1-8(2)7-15(14)10-5-3-9(4-6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANFRBOPJOVXGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)CC(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675223 |
Source


|
| Record name | [4-(2-Methylpropane-1-sulfinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Isobutylsulfinyl)phenyl)boronic acid | |
CAS RN |
1217500-98-5 |
Source


|
| Record name | [4-(2-Methylpropane-1-sulfinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

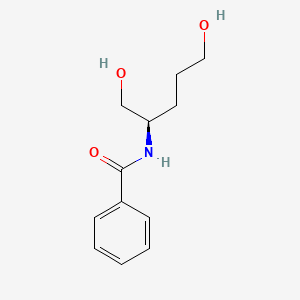
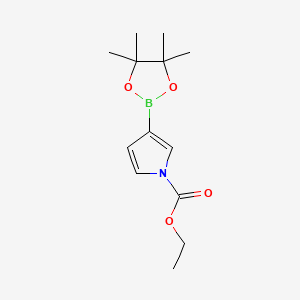
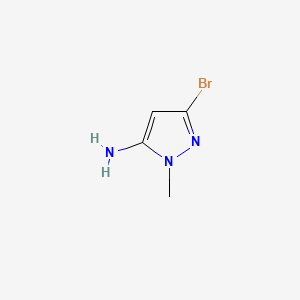
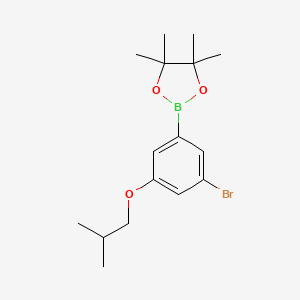
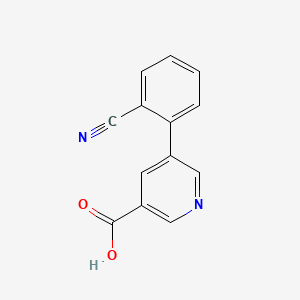
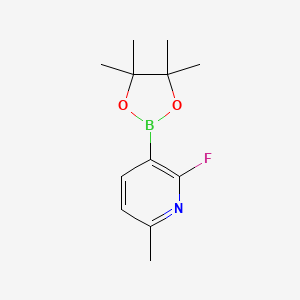
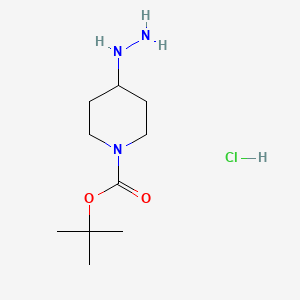
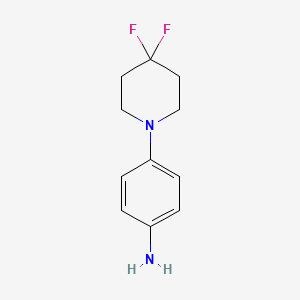
![3-chloro-N-((S)-1-(1,3-dioxoisoindolin-2-yl)-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-4-isopropoxybenzaMide](/img/structure/B572784.png)
